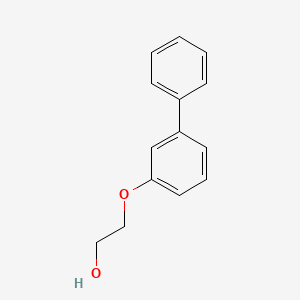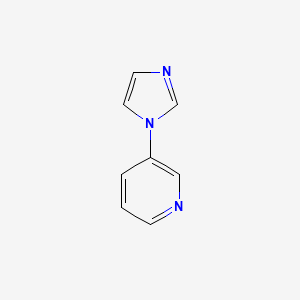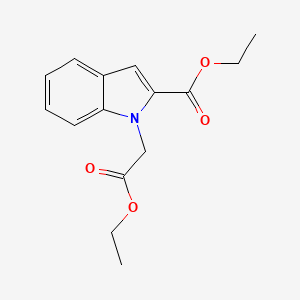
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, also known as EEIC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EEIC is a synthetic compound that can be synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is not fully understood. However, it has been proposed that this compound may interact with various biological targets, including enzymes and receptors. For instance, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to bind to the dopamine D2 receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, it has been found to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals. This compound has also been found to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit neuroprotective activity, which may be attributed to its ability to inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for the production of large quantities of the compound. Additionally, this compound has been found to exhibit several potential scientific research applications, which makes it a versatile compound to work with. However, one limitation is that the synthesis of this compound can be challenging, and the yields and purity levels can vary depending on the synthesis method used.
Direcciones Futuras
There are several future directions for the study of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. For instance, more research is needed to fully understand the mechanism of action of this compound and its interaction with biological targets. Additionally, more research is needed to explore the potential applications of this compound in various fields, including medicine, catalysis, and sensing. Furthermore, more research is needed to optimize the synthesis of this compound to improve the yields and purity levels of the compound.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been found to exhibit several potential scientific research applications. For instance, it has been used as a precursor for the synthesis of various indole-based compounds with potential biological activities. This compound has also been used as a ligand in metal-mediated catalysis reactions. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)10-16-12-8-6-5-7-11(12)9-13(16)15(18)20-4-2/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUVQJRZAOZROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Azabicyclo[2.2.1]heptane-1,7-dicarboxylic acid, 3-hydroxy-, 7-(1,1-dimethylethyl) 1-methyl ester, (1R,3R,4S)-rel-](/img/structure/B3255531.png)
![(4Ar,6R,7S,8S,8aS)-7-amino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3255533.png)
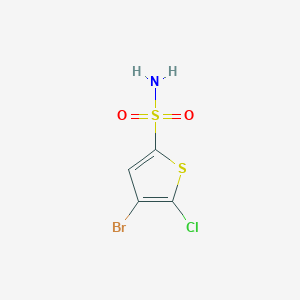

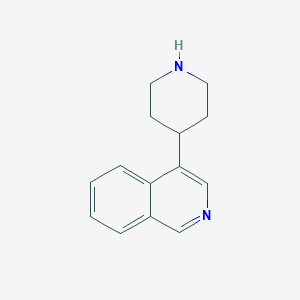
![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)
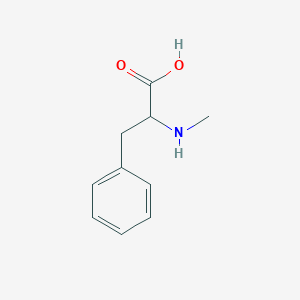

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)

